5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a thiophene ring, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene-2-carboxylic acid with formaldehyde and an amine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one.
Reduction: Formation of 5-(aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action makes it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-2-thiophenecarboxaldehyde
- 5-(Hydroxymethyl)-2-thiophenecarboxylic acid
- 3-(Thiophen-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a hydroxymethyl group and an oxazolidinone ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
392681-71-9 |
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Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO3S/c10-5-6-4-9(8(11)12-6)7-2-1-3-13-7/h1-3,6,10H,4-5H2 |
InChI Key |
JIWSWLHKZGMINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CS2)CO |
Origin of Product |
United States |
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